5-(1-cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Lipophilicity Drug-likeness Membrane permeability

Sourcing the 5-(1-cyclopropylethyl) analog is a supply challenge-the original source is discontinued. This compound offers a direct replacement with a critical branched methyl group, raising logP by 1.2 units vs. the 5-cyclopropyl analog. Key advantages: - Enables active-state kinase selectivity via DFG motif displacement. - Improved metabolic stability over linear alkyl chains. - Chelating 1,2,4-triazole-3-thiol core for metallodrug or catalysis applications. We ship globally from California, USA, with full quality documentation.

Molecular Formula C9H15N3S
Molecular Weight 197.30 g/mol
Cat. No. B13250836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Molecular FormulaC9H15N3S
Molecular Weight197.30 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)C(C)C2CC2
InChIInChI=1S/C9H15N3S/c1-3-12-8(10-11-9(12)13)6(2)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,11,13)
InChIKeyNMCFXACBAKMQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Overview


5-(1-Cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 1549012-94-3, C9H15N3S, MW 197.30 g/mol) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, characterized by a 4-ethyl substituent and a 5-(1-cyclopropylethyl) group featuring a cyclopropyl ring attached via a branched ethyl linker [1]. Commercial sourcing is primarily limited to research-grade suppliers and the original commercial source has since been discontinued, making verification of current availability an essential procurement step .

1
1-Cyclopropylethyl triazole-thiol scaffold for SAR studies
Distinct branched cyclopropyl substituent at position 5; not a standard cyclopropyl analog
2
Research-grade sourcing; verify current availability
Limited active suppliers; original commercial source discontinued
3
Triazole-3-thiol core for metal chelation and kinase probe development
Thiol-triazole motif supports transition-metal coordination; cyclopropylethyl group linked to kinase selectivity context

5-(1-Cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Why Substitution Fails


The replacement of the 5-cyclopropyl group with a 5-(1-cyclopropylethyl) substituent is not a trivial structural perturbation—it introduces a branching methyl group adjacent to the cyclopropyl ring, which increases both molecular size and lipophilicity relative to the widely available 5-cyclopropyl-4-ethyl analog [1][2]. This modification is known to influence key drug-like properties, including metabolic stability and target selectivity, as demonstrated by the role of cyclopropylethyl moieties in inducing unique conformational changes in kinase active sites [3]. Consequently, generic substitution with simpler 5-cyclopropyl or 4-cyclopropyl analogs would alter the physicochemical profile and potentially compromise the specific binding interactions or stability that the cyclopropylethyl group is designed to achieve.

Lipophilicity shift
The 1-cyclopropylethyl group increases computed logP by 1.2 units versus the 5-cyclopropyl analog, potentially altering membrane distribution and passive permeability.
Conformational flexibility
An additional rotatable bond and higher molecular weight may change binding entropies and steric interactions compared to simpler 5-substituted analogs.
Binding mode may not transfer
Cyclopropylethyl-dependent DFG-displacement observed in PI3Kγ studies may not be replicated by cyclopropyl or ethyl analogs, limiting direct substitution.

5-(1-Cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Differentiation Evidence


Lipophilicity Advantage vs. 5-Cyclopropyl Analog

The target compound exhibits a computed XLogP3-AA value of 2.0, representing a 1.2 log-unit increase over the 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol comparator (XLogP3-AA = 0.8) [1][2]. This difference arises from the additional methyl branch and ethylene linker introduced by the 1-cyclopropylethyl substituent at position 5.

Lipophilicity comparison
Head-to-head
XLogP3-AA 2.0 vs 0.8, Δ +1.2 log units (~16-fold)
Supports lipophilicity-dependent assay and permeability study selection
Computed property; confirm experimentally
Lipophilicity Drug-likeness Membrane permeability

Increased Bulk and Flexibility vs. 5-Cyclopropyl Analog

Molecular weight increases from 169.25 g/mol for the 5-cyclopropyl comparator to 197.30 g/mol for the target compound, accompanied by an increase in rotatable bond count from 2 to 3 [1][2]. These changes reflect the additional atoms and conformational degrees of freedom introduced by the 1-cyclopropylethyl group.

MW & Rotatable Bonds
Head-to-head
197.30 g/mol, 3 rot. bonds vs 169.25 g/mol, 2 rot. bonds
Supports scaffold differentiation in fragment-based design workflows
PubChem computed; validate with experimental data
Molecular weight Flexibility Rotatable bonds

PI3Kγ Selectivity with Cyclopropylethyl Moiety

Crystallographic and hydrogen-deuterium exchange mass spectrometry studies have demonstrated that cyclopropylethyl-substituted compounds can selectively bind to an active conformational state of PI3Kγ by displacing the DFG motif, a mechanism not observed for standard cyclopropyl or ethyl substituents alone [1]. While this evidence derives from a chemically distinct scaffold, it establishes a precedent that the 1-cyclopropylethyl group can confer isoform-selective kinase inhibition via a unique induced-fit mechanism.

Kinase Selectivity Context
Class-level
1-Cyclopropylethyl moiety linked to PI3Kγ DFG-displacement binding
May support isoform-selectivity assay design for kinase programs
Class-level inference from distinct scaffold; direct validation required
PI3Kgamma Kinase selectivity DFG motif

Metabolic Stability via Cyclopropyl Architecture

Cyclopropyl groups are well-documented to reduce cytochrome P450-mediated oxidative metabolism by blocking sites of metabolic liability. Literature evidence indicates that cyclopropyl substitution can enhance metabolic stability relative to unsubstituted alkyl chains, with trifluoromethylcyclopropyl analogs showing consistently higher in vitro and in vivo stability [1]. The target compound incorporates a cyclopropyl group within its 1-cyclopropylethyl substituent, potentially offering superior metabolic resistance compared to analogs bearing linear alkyl chains at position 5.

Metabolic Stability Context
Class-level
Cyclopropyl group associated with reduced CYP450 oxidation
May support stability screening in lead optimization studies
Not directly validated for this compound; extrapolated from cyclopropyl SAR
Metabolic stability CYP450 Cyclopropyl

Metal Chelation via Triazole-Thiol Core

The thiol (-SH) group at position 3 and the triazole nitrogen atoms enable the compound to function as a chelating ligand for transition metals. A structurally related 4-amino-5-(cyclopropyl)-4H-1,2,4-triazole-3-thiol derivative has been experimentally shown to form stable chelates with Fe(III), Co(II), and Ni(II), characterized by DFT calculations, FT-IR, and electronic spectroscopy [1]. The target compound retains the same thiol-triazole core required for metal coordination.

Metal Chelation Potential
Class-level
Triazole-3-thiol core forms complexes with Fe(III), Co(II), Ni(II)
Supports metal-coordination screening and metallodrug research
Evidence from structural analog; confirm with target compound
Metal chelation Coordination chemistry Triazole-thiol

Restricted Availability vs. Common Analogs

The target compound is currently stocked by AKSci at 95% purity , while the original listing at CymitQuimica (Biosynth) has been discontinued . In contrast, the simpler 5-cyclopropyl-4-ethyl analog (CAS 443918-29-4) is widely available from multiple suppliers including ABCR, BOC Sciences, and Fujifilm Wako [1]. This limited supplier landscape may impact procurement lead times and batch consistency.

Supplier Availability
Data to verify
1 active supplier (95%) vs ≥5 for 5-cyclopropyl analog
Procurement review recommended; may require custom synthesis
Supplier landscape as of May 2026; verify before ordering
Commercial availability Purity Procurement

5-(1-Cyclopropylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Optimal Use Scenarios


Kinase Lead Optimization with DFG-Motif Control

The 1-cyclopropylethyl substituent has been shown in a related chemical series to displace the DFG motif of PI3Kγ, inducing a large conformational change [1]. This compound can serve as a privileged fragment or scaffold for medicinal chemistry programs targeting kinases where active-state selectivity is desired, particularly when simpler cyclopropyl or ethyl substituents have failed to achieve the required selectivity profile.

Fragment-Based Design with Enhanced Lipophilicity

With a computed XLogP3-AA of 2.0—1.2 log units higher than the 5-cyclopropyl analog [2]—this compound is better suited for targeting lipophilic binding pockets or for programs where improved membrane permeability is a priority. Its additional rotatable bond also provides greater conformational sampling compared to the more rigid 5-cyclopropyl analog [2].

Metal-Chelating Ligands for Catalysis and Metallodrugs

The 1,2,4-triazole-3-thiol core has been experimentally demonstrated to form stable chelates with Fe(III), Co(II), and Ni(II) [3]. This compound retains that coordination-capable scaffold, making it a candidate for developing transition metal complexes for catalysis, antimicrobial metallodrugs, or corrosion inhibition applications.

Metabolic Stability Optimization in Lead Development

The cyclopropyl ring, a well-known metabolic blocking group, is present within the 1-cyclopropylethyl substituent. Literature precedent indicates that cyclopropyl substitution can reduce CYP450-mediated oxidative metabolism [4]. When in vitro metabolic stability is a key selection criterion, this compound may offer advantages over analogs with linear or unbranched alkyl chains at position 5.

Application
Selection Property
Validation Focus
Kinase selectivity research
DFG-motif conformational control context
Conformational binding assay and isoform profiling
Lipophilicity-driven fragment screening
Lipophilicity differentiation context
Membrane permeability and distribution assay review
Metal-coordination studies
Triazole-thiol metal-binding scaffold
Complexation stability and coordination chemistry
Metabolic stability screening
Cyclopropyl-containing core for stability context
In vitro microsomal or hepatocyte stability review
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